2-(4-(2-Amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-ethoxyphenoxy)-N-phenylacetamide
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Overview
Description
2-(4-(2-Amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-ethoxyphenoxy)-N-phenylacetamide is a complex organic compound that belongs to the class of cyanoacetamides. This compound is characterized by its unique structure, which includes a chromenyl group, an ethoxyphenoxy group, and a phenylacetamide moiety. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a precursor for the synthesis of various heterocyclic compounds.
Preparation Methods
The synthesis of 2-(4-(2-Amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-ethoxyphenoxy)-N-phenylacetamide can be achieved through several methods:
Neat Methods: This involves the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature.
Stirring without Solvent at Steam Bath: Ethyl cyanoacetate is stirred with amines at 70°C for 6 hours, then left to stir at room temperature overnight.
Fusion Method: The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the most widely used methods for the preparation of cyanoacetanilides.
Chemical Reactions Analysis
2-(4-(2-Amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-ethoxyphenoxy)-N-phenylacetamide undergoes various chemical reactions:
Condensation Reactions: The active hydrogen on C-2 of cyanoacetamides can participate in condensation reactions to form a variety of heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions, where the cyano and carbonyl groups react with common bidentate reagents.
Cyclization Reactions: It can form cyclic compounds through intramolecular cyclization reactions.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for the synthesis of biologically active heterocyclic compounds, which have potential therapeutic applications.
Organic Synthesis: It serves as a building block for the synthesis of various organic molecules, including those with antimicrobial and anticancer properties.
Material Science: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-(2-Amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-ethoxyphenoxy)-N-phenylacetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-(4-(2-Amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-ethoxyphenoxy)-N-phenylacetamide can be compared with other cyanoacetamide derivatives:
2-(4,4-dimethyl-5,6-dihydro-4H-1,3-thiazin-2-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide: This compound has a similar structure but includes a thiazinyl group.
4-(2-amino-3-cyano-7,7-dimethyl-4-(3-methyl-2-thienyl)-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)benzenesulfonamide: This derivative includes a quinolinyl group and has different biological activities.
Properties
CAS No. |
332053-41-5 |
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Molecular Formula |
C28H29N3O5 |
Molecular Weight |
487.5g/mol |
IUPAC Name |
2-[4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromen-4-yl)-2-ethoxyphenoxy]-N-phenylacetamide |
InChI |
InChI=1S/C28H29N3O5/c1-4-34-22-12-17(10-11-21(22)35-16-24(33)31-18-8-6-5-7-9-18)25-19(15-29)27(30)36-23-14-28(2,3)13-20(32)26(23)25/h5-12,25H,4,13-14,16,30H2,1-3H3,(H,31,33) |
InChI Key |
IJZIJSJMYAXTHE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N)OCC(=O)NC4=CC=CC=C4 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N)OCC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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